1,1,3-Tribromoacetone
CAS No.: 3475-39-6
Cat. No.: VC2410394
Molecular Formula: C3H3Br3O
Molecular Weight: 294.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3475-39-6 |
|---|---|
| Molecular Formula | C3H3Br3O |
| Molecular Weight | 294.77 g/mol |
| IUPAC Name | 1,1,3-tribromopropan-2-one |
| Standard InChI | InChI=1S/C3H3Br3O/c4-1-2(7)3(5)6/h3H,1H2 |
| Standard InChI Key | FNYCCOFOQIUTIM-UHFFFAOYSA-N |
| SMILES | C(C(=O)C(Br)Br)Br |
| Canonical SMILES | C(C(=O)C(Br)Br)Br |
Introduction
Chemical Identity and Structure
1,1,3-Tribromoacetone, registered under CAS number 3475-39-6, is an organic compound with the molecular formula C₃H₃Br₃O . It is commonly known by several aliases including 1,1,3-tribromopropanone, 1,1,3-Tribrom-aceton, 1,1,3-tribromo-propan-2-one, and 2-Propanone, 1,1,3-tribromo- . The compound's structure consists of an acetone backbone with three bromine atoms substituted at positions 1, 1, and 3.
Its chemical structure can be represented by the following identifiers:
The presence of three bromine atoms attached to the carbon atoms of the acetone backbone classifies this compound as a highly brominated ketone, which significantly influences its chemical behavior and applications.
Physical Properties
1,1,3-Tribromoacetone exhibits distinct physical characteristics that are critical for its handling, storage, and application. These properties are summarized in Table 1.
Table 1: Physical Properties of 1,1,3-Tribromoacetone
| Property | Value |
|---|---|
| Physical State | White or light yellow solid at room temperature |
| Melting Point | 28-29°C |
| Boiling Point | 114-116°C (at 14 Torr) |
| Density | 2.561±0.06 g/cm³ (Predicted) |
| Flash Point | 115.1°C |
| Vapor Pressure | 0.00875 mmHg at 25°C |
| Refractive Index | 1.595 |
| Solubility | DMSO: 100 mg/mL (339.25 mM) with ultrasonic assistance |
| Recommended Storage Temperature | -20°C |
These physical properties are derived from multiple sources and provide a comprehensive understanding of the compound's behavior under various conditions. The relatively low melting point indicates that the compound may transition between solid and liquid states at near-room temperatures, which has implications for its handling and storage protocols.
Synthesis and Preparation Methods
The preparation of 1,1,3-Tribromoacetone typically involves the bromination of acetone. According to patent information, it can be formed during the process of preparing 1,3-dibromoacetone . The synthesis generally follows a multi-step process:
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Reaction of acetone with bromine to produce a mixture of brominated acetone derivatives and hydrogen bromide as a byproduct
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Equilibration of the mixture to adjust the distribution of different brominated products
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Separation and isolation of desired compounds
During this process, 1,1,3-Tribromoacetone emerges as one of several brominated products. A typical brominated acetone mixture might consist of:
Research indicates that the formation of higher brominated compounds like 1,1,3-tribromoacetone can be controlled by optimizing reaction conditions. Particularly important is ensuring thorough mixing of bromine and acetone before the reaction is initiated, as this can minimize the formation of tetrabromoacetone .
Applications in Pharmaceutical Industry
1,1,3-Tribromoacetone has significant applications in the pharmaceutical sector, most notably as an impurity in the production of Methotrexate . Methotrexate, also known as Amethopterin, is an antimetabolite and antifolate agent that inhibits the enzyme dihydrofolate reductase. This inhibition prevents the conversion of folic acid into tetrahydrofolate, thereby interrupting DNA synthesis .
Methotrexate is widely used in the treatment of:
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Various types of cancer
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Rheumatoid arthritis
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Psoriasis
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Other autoimmune conditions
The role of 1,1,3-Tribromoacetone in Methotrexate production underscores its importance in pharmaceutical manufacturing processes. While it is considered an impurity in the final product, it serves as a crucial reagent in certain steps of the synthesis pathway .
Research indicates that Methotrexate has significant biological effects, including the reduction of thymus and spleen indices in mice and the decrease of white blood cells, thymic, and splenic lymphocytes at doses ≥5 mg/kg . These findings highlight the importance of controlling impurities like 1,1,3-Tribromoacetone in pharmaceutical production to ensure safety and efficacy.
Chemical Reactivity and Synthetic Applications
The chemical reactivity of 1,1,3-Tribromoacetone is primarily determined by its functional groups: the carbonyl group and the three bromine atoms. These structural features make it valuable in various organic synthesis reactions .
The compound's bromine atoms can act as good leaving groups in nucleophilic substitution reactions, while the carbonyl group can participate in typical ketone chemistry such as nucleophilic addition reactions. This dual reactivity makes 1,1,3-Tribromoacetone useful as:
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A building block for more complex organic molecules
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An intermediate in multi-step synthetic pathways
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A reagent for introducing bromine atoms into organic substrates
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A precursor for heterocyclic compounds
In addition to these general applications, 1,1,3-Tribromoacetone has been specifically identified as a reagent in pteridine ring synthesis, which is relevant to the production of compounds like methotrexate .
Comparative Analysis with Related Compounds
1,1,3-Tribromoacetone belongs to a family of brominated acetone derivatives. A closely related compound is 1,1,1-Tribromoacetone (CAS: 3770-98-7), which has the same molecular formula (C₃H₃Br₃O) but differs in the positioning of the bromine atoms.
Table 2: Comparison of 1,1,3-Tribromoacetone and 1,1,1-Tribromoacetone
| Property | 1,1,3-Tribromoacetone | 1,1,1-Tribromoacetone |
|---|---|---|
| CAS Number | 3475-39-6 | 3770-98-7 |
| Boiling Point | 114-116°C (at 14 Torr) | 219.5±35.0°C (at 760 mmHg) |
| Flash Point | 115.1°C | 88.1±12.5°C |
| LogP | 3.25 | 3.17 |
| Primary Application | Impurity in Methotrexate | Tribromide product based on bromoacetone |
This comparison, based on data from multiple sources , illustrates how the positioning of bromine atoms significantly affects physical properties and potential applications. The different boiling points and flash points suggest variations in intermolecular forces and thermal stability between these isomers.
Current Research and Future Perspectives
Research on 1,1,3-Tribromoacetone continues to evolve, with particular focus on optimizing its synthesis, characterizing its reactivity, and exploring new applications. Current areas of investigation include:
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Development of more efficient and selective methods for bromination of acetone to yield specific brominated products
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Exploration of 1,1,3-Tribromoacetone as a precursor for novel pharmaceutical compounds
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Investigation of its potential role in the synthesis of other biologically active molecules
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Improved methods for controlling and monitoring its presence as an impurity in pharmaceutical products
As analytical techniques advance, there is greater opportunity to understand the behavior of this compound at molecular levels and to discover new applications that leverage its unique structural features.
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